molecular formula C13H11BrClN3O3S B11422452 N-(2-bromophenyl)-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide

N-(2-bromophenyl)-5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11422452
M. Wt: 404.67 g/mol
InChI Key: KWOUSQGJWWYSIB-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of bromine, chlorine, and ethanesulfonyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Chlorination: The chlorination of the pyrimidine ring can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Ethanesulfonylation: The ethanesulfonyl group is introduced using ethanesulfonyl chloride (C2H5SO2Cl) in the presence of a base such as triethylamine (Et3N).

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethanesulfonyl group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be used for hydrolysis.

Major Products Formed

    Substitution: Depending on the nucleophile used, products can include various substituted derivatives.

    Oxidation: Oxidation of the ethanesulfonyl group can yield sulfonic acids or sulfoxides.

    Reduction: Reduction can lead to the formation of corresponding alcohols or amines.

    Hydrolysis: Hydrolysis of the carboxamide group yields the corresponding carboxylic acid.

Scientific Research Applications

N-(2-Bromophenyl)-5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the ethanesulfonyl group, contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromophenyl)-2-chloro-5-(methylthio)benzamide
  • N-(4-Bromo-2-fluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Uniqueness

N-(2-Bromophenyl)-5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H11BrClN3O3S

Molecular Weight

404.67 g/mol

IUPAC Name

N-(2-bromophenyl)-5-chloro-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H11BrClN3O3S/c1-2-22(20,21)13-16-7-9(15)11(18-13)12(19)17-10-6-4-3-5-8(10)14/h3-7H,2H2,1H3,(H,17,19)

InChI Key

KWOUSQGJWWYSIB-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Br)Cl

Origin of Product

United States

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